Home > Products > Screening Compounds P9026 > 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
4',5,7-Tri-O-(beta-hydroxyethyl)rutoside - 13374-50-0

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Catalog Number: EVT-508795
CAS Number: 13374-50-0
Molecular Formula: C33H42O19
Molecular Weight: 742.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3′,4′,7-Tri-O-(beta-hydroxyethyl)rutoside

Relevance: 3′,4′,7-Tri-O-(beta-hydroxyethyl)rutoside is structurally analogous to 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside. Both compounds belong to the hydroxyethylrutoside family, characterized by the presence of beta-hydroxyethyl groups attached to the rutinoside core. The difference lies in the position of one of the hydroxyethyl groups on the rutinoside structure. Studies often investigate these compounds alongside each other, exploring their comparative metabolic fates and biological effects.

4′,7-Di-O-(beta-hydroxyethyl)rutoside

Relevance: 4′,7-Di-O-(beta-hydroxyethyl)rutoside is structurally related to 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside as it possesses two beta-hydroxyethyl groups attached to the rutinoside core. 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside differs by having an additional hydroxyethyl group. This structural similarity implies potential commonalities in their metabolic pathways and pharmacological activities.

7-O-(beta-hydroxyethyl)rutoside

Relevance: This compound exhibits a direct structural connection to 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside. Both share the core structure of rutin with varying degrees of hydroxyethylation. 7-O-(beta-hydroxyethyl)rutoside represents a less substituted form within the same family, suggesting potential similarities in their biosynthesis or breakdown pathways.

3′,4′,5,7-Tetra-O-(beta-hydroxyethyl)rutoside

Relevance: 3′,4′,5,7-Tetra-O-(beta-hydroxyethyl)rutoside and 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside share a close structural relationship, belonging to the same hydroxyethylrutoside family. They differ only by one hydroxyethyl group, highlighting the potential for shared metabolic pathways and comparable, though not identical, pharmacological profiles.

Rutin

Relevance: Rutin forms the basis for the structure of 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside and other related compounds. The hydroxyethylrutoside family is generated through the chemical modification of rutin via the introduction of beta-hydroxyethyl groups. Understanding rutin's properties and metabolism provides crucial context for interpreting the behavior of its derivatives, including 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside.

Hydroxyethyl-quercetin

Relevance: This compound is a significant metabolite of 4′,5,7-Tri-O-(beta-hydroxyethyl)rutoside. Understanding its formation and potential biological activities is crucial when evaluating the overall effects of the parent compound. The presence of hydroxyethyl-quercetin as a metabolite further underscores the importance of gut microflora in the metabolism of hydroxyethylrutosides.

Overview

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is a semisynthetic flavonoid derivative of rutoside, which is a glycoside form of the flavonoid rutin. This compound has gained attention for its potential therapeutic applications, particularly in treating chronic venous insufficiency and other vascular disorders. The hydroxyethyl modification enhances its solubility and bioavailability, making it more effective in various medical applications. Its chemical structure allows it to interact beneficially with biological systems, particularly in stabilizing endothelial barriers and reducing capillary permeability .

Source

This compound is derived from rutin, which is naturally found in many plants, including buckwheat, citrus fruits, and various herbs. The hydroxyethylation process involves the introduction of hydroxyethyl groups into the rutoside molecule to enhance its pharmacological properties .

Classification

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside belongs to the class of flavonoids, specifically categorized as a flavonoid glycoside. It is classified under semi-synthetic derivatives due to its modification from a natural compound (rutin) through chemical synthesis processes.

Synthesis Analysis

Methods

The synthesis of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves hydroxyethylation of rutoside using ethylene oxide in an alkaline medium. The reaction is facilitated by sodium hydroxide and can be performed in either aqueous or alcoholic environments .

Technical Details:

  • Reaction Conditions: The synthesis usually requires controlled temperature and pressure to ensure selective hydroxyethylation at the 4', 5, and 7 positions on the rutoside molecule.
  • Industrial Production: In industrial settings, this process is scaled up using reactors that allow for precise control over reaction parameters to maximize yield and purity. Purification techniques such as crystallization or chromatography are employed post-synthesis to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular formula of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside is C₁₅H₁₈O₇ with a molecular weight of approximately 318.30 g/mol. The structure features three hydroxyethyl groups attached to the rutoside backbone at specific positions (4', 5, and 7), enhancing its solubility compared to its parent compound.

Data:

  • Molecular Weight: 318.30 g/mol
  • Chemical Structure: The compound retains the basic flavonoid structure consisting of three interconnected rings (A, B, and C rings), along with the hydroxyethyl substituents that modify its properties.
Chemical Reactions Analysis

Reactions

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form quinones or other oxidation products using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield dihydro derivatives.
  • Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.

Technical Details:

  • Common Reagents: Sodium borohydride and lithium aluminum hydride are commonly used as reducing agents.
  • Major Products Formed: The products from these reactions include various hydroxyethyl derivatives and quinones depending on the reaction conditions.
Mechanism of Action

The mechanism of action for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside primarily involves its interaction with endothelial cells in microvessels. It reduces capillary permeability and edema by stabilizing the endothelial barrier through modulation of various molecular pathways involved in inflammation and vascular permeability.

Process:

  • The compound exhibits antioxidant properties that help mitigate oxidative stress within vascular tissues.
  • It interacts with receptors and enzymes associated with inflammatory responses, thereby enhancing endothelial cell function and reducing inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of hydroxyethyl groups.

Chemical Properties

  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of flavonoids, including potential antioxidant activity due to its phenolic structure.
Applications

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside has diverse applications across various fields:

  • Medicine: Utilized in treating chronic venous insufficiency, diabetic retinopathy, and other vascular disorders due to its ability to improve microcirculation and reduce capillary leakage.
  • Biological Research: Studied for its antioxidant effects and role in cellular processes related to inflammation and vascular health.
  • Pharmaceutical Industry: Incorporated into dietary supplements and formulations aimed at enhancing vascular health due to its improved solubility and bioavailability compared to rutin .
Synthesis and Structural Derivatization Strategies

Historical Evolution of Hydroxyethylrutoside Synthesis Methodologies

The synthesis of hydroxyethylrutosides originated in the 1960s with the development of Venoruton (a standardized mixture containing mono-, di-, tri-, and tetrahydroxyethylrutosides) for treating chronic venous insufficiency [7]. Early methodologies focused on the chemical O-alkylation of rutin (quercetin-3-O-rutinoside) with ethylene oxide under alkaline conditions. This process yielded complex mixtures where 4',5,7-tri-O-(β-hydroxyethyl)rutoside (triHer) emerged as a major component alongside di- and tetra-substituted derivatives [7] [4]. Initial characterization relied heavily on chromatographic separation and UV spectroscopy, with structural confirmation of triHer (C~33~H~42~O~19~, PubChem CID: 10078729) achieved through elemental analysis and functional group assays [2]. The 1970s saw refinement in purification techniques, enabling the isolation of triHer as a discrete entity for metabolic studies, particularly investigating its biliary excretion profiles in rats [6]. By the 1990s, industrial synthesis standardized reaction parameters (temperature, pressure, stoichiometry) to reproducibly generate mixtures with defined triHer content (typically 10-15% w/w) for pharmaceutical applications like Paroven [7].

Catalytic Systems and Reaction Optimization for Targeted Substitution Patterns

Modern synthesis emphasizes precision in achieving the 4',5,7-trisubstitution pattern characteristic of triHer. Key catalytic and process innovations include:

  • Base Catalysis Optimization: Sodium hydroxide or potassium carbonate catalysts in anhydrous polar aprotic solvents (e.g., DMF, DMSO) at 60-80°C drive selective ethoxylation at the phenolic hydroxyl groups of rutin. The C4' position exhibits highest reactivity due to lower steric hindrance and electronic effects, followed by C5 and C7 [4] [6].
  • Biocatalytic Acylation: Pseudomonas aeruginosa GIM 1.46 and P. stutzeri GIM 1.273 whole-cell biocatalysts enable regioselective synthesis of troxerutin esters (e.g., propionyl derivatives) in n-heptane/pyridine binary solvents. This system achieves >90% substrate conversion under mild conditions (40°C, 180 rpm), yielding monoesters (TME) or diesters (TDE) of triHer without altering its core hydroxyethyl groups [5].
  • Reaction Parameter Control: Time-course studies reveal that extended reaction durations (>24h) favor higher substitution degrees but increase tetraHer impurities. Optimal triHer yield balances ethylene oxide/rutin stoichiometry (3:1 to 4:1) and reaction times of 8-12h [4].

Table 1: Catalytic Systems for Synthesizing triHer and Derivatives

Catalyst TypeReaction ConditionsTarget ProductKey Outcome
NaOH (0.5M)DMF, 70°C, 10h, ethylene oxide excesstriHer (crude mixture)~65% triHer in product mixture
P. aeruginosan-Heptane/Pyridine (35%), 40°C, 120htriHer monoester (TME)>90% conversion, regioselective acylation
Choline chloride-based DESHydrolysis/transesterification, 50°CLignin-derived monomersEnhanced enzyme stability for related flavonoids [8]

Solvent-Mediated Control of Mono-, Di-, and Trisubstituted Derivatives

Solvent polarity and hydrogen-bonding capacity critically govern hydroxyethylrutoside substitution patterns:

  • Binary Solvent Systems: n-Heptane/pyridine (35% v/v) optimizes solubility and biocatalyst activity for acylating triHer, yielding logP values of −2.04 (triHer), −0.75 (TME), and 1.51 (TDE). Increased logP enhances intestinal permeability (P~app~) from 0.34 × 10⁻⁶ cm/s (triHer) to 1.54 × 10⁻⁶ cm/s (TDE) in Caco-2 cell models [5].
  • Aqueous vs. Organic Media: Hydroxyethylation in aqueous media promotes over-substitution (tetraHer formation) due to enhanced nucleophilicity of partially substituted intermediates. Anhydrous DMF suppresses hydrolysis but requires controlled ethylene oxide dosing to avoid exothermic side reactions [4].
  • Deep Eutectic Solvents (DES): Choline chloride/urea DES improves rutin solubility >10-fold compared to water, enabling greener synthesis. DES stabilizes transition states for O-alkylation at C5/C7 positions via H-bonding with the carbonyl group at C4 [8] [10].

Table 2: Influence of Solvent on Hydroxyethylrutoside Substitution Patterns

Solvent SystemDielectric Constant (ε)Dominant ProducttriHer Yield (%)Key Impurity
Water/Ethanol (1:1)~50tetraHer<10%Over-alkylated species
DMF38triHer60-65%4',7-diHer
n-Heptane/Pyridine (35:65)~12triHer monoester>90% conversionDiesters
ChCl:Urea DES30-40Under study-Glycoside hydrolysis products

Byproduct Profiling and Impurity Isolation in Industrial Synthesis

Industrial troxerutin synthesis generates characteristic impurities requiring rigorous monitoring:

  • Acidic Degradation Products: Forced degradation studies (0.1M HCl, 60°C) identified three primary degradation products (DPs):
  • D1: 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (aglycone of triHer)
  • D2: 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin (over-alkylated derivative)
  • D3: 3',4'-Di-O-(β-hydroxyethyl)quercetin (under-alkylated aglycone) [4]
  • Stability-Indicating Analytics: A validated LC-UV method (Phenomenex Kinetex EVO C18 column, ammonium bicarbonate buffer pH 9.2/acetonitrile gradient) separates triHer, diHer, tetraHer, D1, D2, and D3 within 15min. D1 serves as a stability indicator for hydrolytic degradation [4].
  • Process-Related Impurities: Residual rutin, ethylene glycol (from ethylene oxide hydrolysis), and 3,4-dihydroxybenzoic acid (radical oxidation byproduct) are controlled via in-process HPLC monitoring. Bile-cannulated rat studies show triHer metabolites (aglycones and glucuronides) constitute <3% of impurities in pharmaceutical-grade material [6] [3].

Table 3: Key Degradation Products and Impurities in triHer Synthesis

CompoundStructureOriginDetection MethodAcceptance Limit (ICH Q3A)
triHer3',4',7-Tri-O-β-hydroxyethylrutinTarget compoundLC-UV (230nm)-
D1 (Hydrolysis DP)TrihydroxyethylquercetinAcidic cleavage of rutinoseLC-MS [M+H]⁺ m/z 583.1≤0.15%
D2 (Over-alkylation)TetrahydroxyethylquercetinExcess ethylene oxideLC-MS [M+H]⁺ m/z 655.2≤0.10%
Ethylene glycolHO-CH~2~-CH~2~-OHRing-opening of ethylene oxideGC-FID≤50 ppm

ConclusionsThe synthesis of 4',5,7-tri-O-(β-hydroxyethyl)rutoside has evolved from non-selective alkylation towards precision strategies employing optimized catalysts, solvents, and analytical controls. Biocatalytic acylation and DES-mediated reactions represent emerging green chemistry approaches that enhance regioselectivity while reducing hazardous byproducts. Ongoing challenges include minimizing tetraHer contamination during scale-up and standardizing stability-indicating methods for global regulatory compliance.

Properties

CAS Number

13374-50-0

Product Name

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

IUPAC Name

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H42O19

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1

InChI Key

OEKBFEWOXPXFSB-VVSTWUKXSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.